6-(Ethoxymethyl)-2-methylpyrimidine-4-carbonitrile
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Overview
Description
6-(Ethoxymethyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an ethoxymethyl group at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxymethyl)-2-methylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl ketone with a suitable nitrile derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxymethyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The ethoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-(Ethoxymethyl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Ethoxymethyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-4-carbonitrile: Lacks the ethoxymethyl group, which may affect its reactivity and biological activity.
6-Methylpyrimidine-4-carbonitrile: Lacks the ethoxymethyl group at the 6th position, leading to different chemical properties.
6-(Methoxymethyl)-2-methylpyrimidine-4-carbonitrile: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, which can influence its solubility and reactivity.
Uniqueness
6-(Ethoxymethyl)-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the ethoxymethyl group, which can enhance its solubility and reactivity compared to similar compounds
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-(ethoxymethyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-3-13-6-9-4-8(5-10)11-7(2)12-9/h4H,3,6H2,1-2H3 |
InChI Key |
DUOGYKXAFQSRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)C)C#N |
Origin of Product |
United States |
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